Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine in Targeted Protein Degradation
Technical Guide: N2,N2-Dimethylpyridine-2,5-diamine in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of N2,N2-Dimethylpyridine-2,5-diamine, focusing on its molecular characteristics and its application as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Core Molecular Data
N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative with key properties summarized in the table below. Its structure, featuring both a dimethylamino group and a primary amine on the pyridine ring, makes it a versatile scaffold in medicinal chemistry.
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | [1][2] |
| CAS Number | 4928-43-2 | [1][2] |
| IUPAC Name | N2,N2-dimethylpyridine-2,5-diamine | [2] |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)N | [2] |
| InChI Key | OBOSXEWFRARQPU-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 137.09530 g/mol | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | |
| Topological Polar Surface Area | 42.2 Ų | [2] |
| XLogP3-AA | 0.6 | [2] |
Application in Targeted Protein Degradation: PROTACs
N2,N2-Dimethylpyridine-2,5-diamine serves as a valuable starting material for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The diamine functionality of N2,N2-Dimethylpyridine-2,5-diamine allows for its derivatization to create ligands for various POIs. The primary amine at the 5-position can be readily modified to attach a linker, which is then connected to an E3 ligase ligand.
Experimental Protocols
Hypothetical Synthesis of a PROTAC using N2,N2-Dimethylpyridine-2,5-diamine
This section outlines a plausible, multi-step synthesis of a hypothetical PROTAC targeting a kinase of interest. This protocol is based on established principles of organic synthesis and PROTAC chemistry.
Step 1: Synthesis of the Warhead Ligand from N2,N2-Dimethylpyridine-2,5-diamine
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Reaction: Acylation of the primary amine of N2,N2-Dimethylpyridine-2,5-diamine with a suitable acyl chloride to introduce a functional group for linking.
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Reagents:
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N2,N2-Dimethylpyridine-2,5-diamine
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4-(chloromethyl)benzoyl chloride
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Triethylamine (as a base)
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Dichloromethane (as a solvent)
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Procedure:
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Dissolve N2,N2-Dimethylpyridine-2,5-diamine and triethylamine in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-(chloromethyl)benzoyl chloride in dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the acylated intermediate.
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Step 2: Linker Attachment
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Reaction: Nucleophilic substitution of the chloro group on the acylated intermediate with a bifunctional linker containing a terminal alkyne.
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Reagents:
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Acylated intermediate from Step 1
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Propargylamine
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Potassium carbonate (as a base)
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Acetonitrile (as a solvent)
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-
Procedure:
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Combine the acylated intermediate, propargylamine, and potassium carbonate in acetonitrile.
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Heat the mixture to reflux and stir for 24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting product by column chromatography to obtain the warhead-linker conjugate.
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Step 3: "Click" Chemistry to Attach the E3 Ligase Ligand
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Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead-linker conjugate to an E3 ligase ligand functionalized with an azide group (e.g., a derivative of pomalidomide).
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Reagents:
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Warhead-linker conjugate from Step 2
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Azide-functionalized E3 ligase ligand
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Copper(II) sulfate pentahydrate
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Sodium ascorbate
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A 1:1 mixture of tert-butanol and water (as a solvent)
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-
Procedure:
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Dissolve the warhead-linker conjugate and the azide-functionalized E3 ligase ligand in the tert-butanol/water mixture.
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Add copper(II) sulfate pentahydrate followed by sodium ascorbate to the solution.
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Stir the reaction mixture vigorously at room temperature for 12-24 hours.
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Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
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Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Biological Evaluation: Western Blot for Protein Degradation
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Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a relevant cancer cell line.
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Procedure:
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Culture the cancer cells to approximately 80% confluency.
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Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
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Lyse the cells and quantify the total protein concentration using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
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Incubate the membrane with a primary antibody specific for the target kinase.
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Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
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Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
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Visualization of the PROTAC Mechanism of Action
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of targeted protein degradation.
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
